Bis(cyclohexylmethyl)amine
Overview
Description
Bis(cyclohexylmethyl)amine is an organic compound with the molecular formula C14H27N. It is also known by its IUPAC name, cyclohexyl-N-(cyclohexylmethyl)methanamine. This compound is characterized by the presence of two cyclohexylmethyl groups attached to a central amine nitrogen atom. It is a colorless liquid with a boiling point of approximately 160°C at 16 Torr and a density of around 0.889 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclohexylmethyl)amine can be synthesized through various methods. One common approach involves the reductive amination of cyclohexanecarboxaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs under mild conditions and yields the desired amine product .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of cyclohexanecarboxamide using a bimetallic catalyst composed of rhodium and molybdenum supported on silica. The addition of cerium oxide to the catalyst system enhances the activity and selectivity of the reaction, resulting in higher yields of the amine product .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the halogenating agent used.
Scientific Research Applications
Bis(cyclohexylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biological processes and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.
Industry: This compound is utilized in the production of specialty chemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of bis(cyclohexylmethyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In catalytic processes, the amine group can coordinate with metal centers, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with one cyclohexyl group.
Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Cyclohexanemethylamine: Similar structure but with a different substitution pattern
Uniqueness
Bis(cyclohexylmethyl)amine is unique due to the presence of two cyclohexylmethyl groups, which impart distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, offering different reactivity and selectivity compared to its simpler analogs .
Biological Activity
Bis(cyclohexylmethyl)amine, a compound with the chemical formula and a molecular weight of 209 g/mol, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, applications in medicinal chemistry, and relevant research findings.
Chemical Structure : this compound consists of two cyclohexylmethyl groups attached to a nitrogen atom. This unique structure contributes to its steric and electronic properties, making it a valuable intermediate in organic synthesis.
Mechanism of Action : The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and ionic interactions with various biological molecules. This interaction can influence the structure and function of these molecules, facilitating catalytic processes and chemical transformations.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds related to this compound possess significant antioxidant properties. For instance, derivatives have demonstrated good antioxidant activity in vitro .
- Cytotoxicity : In vitro tests reveal cytotoxic effects against various human cancer cell lines, including the RKO cell line. The strongest inhibition observed was approximately 70.23% at a concentration of 100 µM .
- Leishmanicidal Activity : The compound has also shown promising leishmanicidal activity, with IC50 values below 1 µM for certain derivatives, indicating potential as a therapeutic agent against Leishmania infections .
Case Studies
-
Antioxidant and Cytotoxic Evaluation :
- A study evaluated the cytotoxicity of this compound derivatives against five human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa). The results indicated substantial inhibition at varying concentrations.
- Table 1 summarizes the IC50 values for selected derivatives:
Compound IC50 (µM) Cell Line Derivative 1 0.15 RKO Derivative 2 0.19 RKO Derivative 3 1.23 MCF-7 -
Leishmanicidal Activity :
- Another study focused on evaluating the leishmanicidal effects of this compound derivatives against Leishmania mexicana. The results showed IC50 values comparable to standard treatments like amphotericin B.
Compound IC50 (µM) Compound A 0.17 Compound B 0.19 Compound C 1.48
Applications in Medicine and Industry
This compound serves as an intermediate in synthesizing pharmaceuticals that involve amine functionalities. Its unique structural properties allow it to be utilized in developing specialty chemicals and corrosion inhibitors in industrial applications .
Safety and Toxicology
Despite its potential benefits, this compound is classified as a hazardous substance. It poses risks such as corrosion and requires careful handling in laboratory settings.
Properties
IUPAC Name |
1-cyclohexyl-N-(cyclohexylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURWBIBHMXAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404679 | |
Record name | bis(cyclohexylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3309-27-1 | |
Record name | bis(cyclohexylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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